molecular formula C7H4FIN2S B12931157 7-Fluoro-4-iodobenzo[d]thiazol-2-amine

7-Fluoro-4-iodobenzo[d]thiazol-2-amine

Cat. No.: B12931157
M. Wt: 294.09 g/mol
InChI Key: XWYSUHFAKSUDQP-UHFFFAOYSA-N
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Description

7-Fluoro-4-iodobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The presence of fluorine and iodine atoms in the compound enhances its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-iodobenzo[d]thiazol-2-amine typically involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of a brominating agent like sodium bromide. This reaction is carried out at room temperature in isopropyl alcohol as a solvent. The process is environmentally friendly and yields the desired product in moderate to good yields .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs electrosynthesis methods. These methods are energy-efficient and environmentally benign, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-iodobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles .

Scientific Research Applications

7-Fluoro-4-iodobenzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-iodobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine and iodine atoms enhance its binding affinity to target proteins, leading to the inhibition of specific enzymes and pathways. This results in the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine
  • 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine
  • 7-Chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole

Uniqueness

7-Fluoro-4-iodobenzo[d]thiazol-2-amine is unique due to the presence of both fluorine and iodine atoms, which enhance its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H4FIN2S

Molecular Weight

294.09 g/mol

IUPAC Name

7-fluoro-4-iodo-1,3-benzothiazol-2-amine

InChI

InChI=1S/C7H4FIN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11)

InChI Key

XWYSUHFAKSUDQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)SC(=N2)N)I

Origin of Product

United States

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